molecular formula C15H19N3O3 B6969609 5-Cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole

5-Cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole

Cat. No.: B6969609
M. Wt: 289.33 g/mol
InChI Key: IJHDDQATCCQCME-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a cyclohexyl group, a methoxypyridinyl moiety, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl hydrazine with 2-methoxypyridine-3-carboxylic acid, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyridinyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

5-Cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole
  • 5-Benzyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole

Uniqueness

5-Cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its phenyl or benzyl analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cyclohexyl-3-[(2-methoxypyridin-3-yl)oxymethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-19-15-12(8-5-9-16-15)20-10-13-17-14(21-18-13)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHDDQATCCQCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)OCC2=NOC(=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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